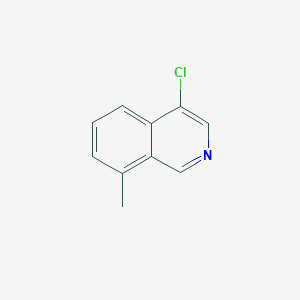
4-CHloro-8-methylisoquinoline
描述
4-Chloro-8-methylisoquinoline (CAS No. 1897522-31-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . The compound features a chloro substituent at the 4-position and a methyl group at the 8-position of the isoquinoline backbone. Key properties such as boiling point and solubility remain uncharacterized in the available data .
属性
IUPAC Name |
4-chloro-8-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXXOKTBGNRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=C(C2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer environmentally friendly alternatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
4-Chloro-8-methylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-chloro-8-methylisoquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
4-Chloro-8-iodoquinoline (CAS 49713-55-5)
- Molecular Formula : C₉H₅ClIN
- Molecular Weight : 289.50 g/mol
- Key Differences: The iodine atom at the 8-position increases molecular weight significantly compared to the methyl group in 4-chloro-8-methylisoquinoline. Iodine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas the methyl group in the target compound likely imparts steric hindrance and lipophilicity .
- Applications: Halogenated quinolines are often intermediates in pharmaceutical synthesis; iodine’s presence could facilitate radio-labeling or further functionalization.
4-Chloro-8-methoxyquinoline (CAS 16778-21-5)
- Molecular Formula: C₁₀H₇ClNO
- Molecular Weight : 192.62 g/mol
- Key Differences: The methoxy group at the 8-position is electron-donating, altering the electronic profile of the quinoline ring compared to the electron-neutral methyl group. Methoxy-substituted quinolines often exhibit enhanced solubility in polar solvents and modified biological activity (e.g., antimalarial or antiviral properties) .
Methyl 1,2,3,4-Tetrahydroisoquinoline-8-carboxylate Hydrochloride (CAS 1029689-82-4)
- Molecular Formula: C₁₂H₁₄NO₂·HCl
- Molecular Weight : 255.70 g/mol
- The ester group (carboxylate) and hydrochloride salt form enhance solubility in aqueous media, contrasting with the neutral methyl group in this compound .
- Applications : Such derivatives are common in drug discovery, particularly for central nervous system (CNS) targets.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Electronic Effects : The electron-withdrawing chloro group at the 4-position in all analogs stabilizes the aromatic system, while substituents at the 8-position (methyl, iodine, methoxy) dictate reactivity and solubility .
- Data Gaps: Critical parameters such as logP, pKa, and detailed toxicity profiles for this compound remain unaddressed in the literature, warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


